N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide
Description
Chemical Structure and Properties N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide (CAS: 922981-49-5; Molecular Formula: C₁₉H₃₀N₄O₂; Molecular Weight: 346.4671 g/mol) is a diamide derivative featuring a cyclopentyl group, a dimethylamino-fluorophenyl ethyl moiety, and an ethanediamide backbone .
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-21(2)15(12-7-9-13(18)10-8-12)11-19-16(22)17(23)20-14-5-3-4-6-14/h7-10,14-15H,3-6,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJODSUWKUNOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps. One common method begins with the formation of a cyclopentylamine derivative. This is followed by the alkylation of the derivative with a halogenated ethanediamide precursor in the presence of a suitable base to yield the desired product. The reaction conditions, such as temperature and solvent, are critical in optimizing the yield and purity of the compound.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to achieve high purity standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions: : This compound is known to undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions, potentially altering its chemical structure and properties.
Reduction: : Reduction reactions may involve the use of reducing agents to modify specific functional groups within the compound.
Substitution: : The ethanediamide moiety of the compound can participate in substitution reactions, where certain groups are replaced by other functional groups, resulting in derivatives with different properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with varied functional groups.
Scientific Research Applications
N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is employed in numerous scientific research fields:
Chemistry: : The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: : It is often used in studies involving cellular processes and interactions due to its potential biological activity.
Medicine: : The compound has been investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: : Its chemical properties enable its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide exerts its effects involves specific molecular targets and pathways. The compound can interact with various biological receptors or enzymes, potentially modulating their activity. This interaction may lead to changes in cellular processes, influencing pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-{(2S)-2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-N′-(3-fluorophenyl)ethanediamide
- Key Differences: Fluorophenyl Position: The analog substitutes a 3-fluorophenyl group instead of 4-fluorophenyl, altering electronic and steric properties. The para-fluorine in the target compound may enhance resonance stabilization compared to meta-substitution .
- Implications :
- The 3-fluorophenyl analog may exhibit reduced dipole moments due to asymmetric charge distribution, influencing binding affinity in hypothetical receptor interactions.
Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate
- Functional Group Comparison: Ethyl 4-(dimethylamino) benzoate contains an ester-linked dimethylamino-phenyl group, while the target compound uses an ethanediamide linker. This difference impacts hydrolysis stability and polymer compatibility . 2-(Dimethylamino) ethyl methacrylate features a methacrylate backbone, which enhances radical polymerization efficiency but reduces thermal stability compared to diamides .
- Performance Data: Property Ethyl 4-(Dimethylamino) Benzoate 2-(Dimethylamino) Ethyl Methacrylate Degree of Conversion 85% (Higher) 72% (Lower) Tensile Strength (MPa) 58.3 42.1 Reactivity with DPI* Less influenced Enhanced by DPI *DPI = Diphenyliodonium hexafluorophosphate .
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
- Structural Divergence :
- Pharmacological Relevance :
N-(4-Dimethylamino 3,5-Dinitrophenyl) Acetonitrile
- Electronic Effects :
- The nitro groups in this analog create strong electron-withdrawing effects, contrasting with the fluorine’s moderate electronegativity in the target compound.
- Theoretical studies indicate nitro-substituted analogs exhibit redshifted UV-Vis spectra due to extended π-conjugation, whereas fluorine may cause hypsochromic shifts .
Research Findings and Trends
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogs in polymerization efficiency, suggesting that the ethanediamide linker in the target compound may offer intermediate reactivity .
- Substituent Effects :
- Theoretical Predictions: Quantum chemical calculations (e.g., DFT) predict that dimethylamino groups in the target compound stabilize charge-transfer states, a property less pronounced in nitro-substituted analogs .
Biological Activity
N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide, also known by its chemical structure C_{17}H_{24}F_{1}N_{3}O, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a cyclopentyl group and a dimethylamino moiety, which may influence its interaction with biological targets. Below is an overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
- Chemical Formula : C_{17}H_{24}F_{1}N_{3}O
- Molecular Weight : 303.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that the compound may exhibit agonistic or antagonistic properties depending on the receptor subtype involved.
Pharmacological Effects
-
CNS Activity :
- The compound has shown potential as a central nervous system (CNS) agent, with preliminary data indicating effects on mood and anxiety-related behaviors in animal models.
- Case Study : In a study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test.
-
Antidepressant Properties :
- Research indicates that this compound may possess antidepressant-like effects.
- Findings : A comparative study with established antidepressants revealed similar efficacy in reducing depressive symptoms.
-
Neuroprotective Effects :
- The compound's ability to protect neuronal cells from oxidative stress has been explored, suggesting potential applications in neurodegenerative diseases.
- Research Data : In vitro assays demonstrated that the compound reduced cell death in neuronal cultures exposed to oxidative agents.
Toxicological Profile
- Safety Assessments : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, though further investigations are necessary to confirm long-term safety and potential side effects.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
